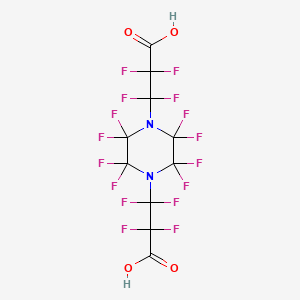

Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[4-(2-carboxy-1,1,2,2-tetrafluoroethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]-2,2,3,3-tetrafluoropropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F16N2O4/c11-3(12,1(29)30)5(15,16)27-7(19,20)9(23,24)28(10(25,26)8(27,21)22)6(17,18)4(13,14)2(31)32/h(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEOLKSFBUQJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(N1C(C(N(C(C1(F)F)(F)F)C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663113 | |

| Record name | Perfluoro(3,3'-(piperazine-1,4-diyl)dipropanoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948014-40-2 | |

| Record name | Perfluoro(3,3'-(piperazine-1,4-diyl)dipropanoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization of Halogenated Amines

A method detailed in CN104402842A involves reacting diethanolamine with thionyl chloride () to form di(2-chloroethyl)methylamine hydrochloride. Subsequent reaction with 3-chloroaniline in dimethylbenzene yields 1-(3-chlorophenyl)piperazine hydrochloride. This intermediate is further alkylated with 1-bromo-3-chloropropane at 0–10°C to produce 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Key Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Room temp. | 85% | ||

| 2 | 3-Chloroaniline | Dimethylbenzene | 100°C | 78% |

| 3 | 1-Bromo-3-chloropropane | Acetone/Water | 0–10°C | 65% |

This route emphasizes simplicity and mild conditions but requires post-synthesis fluorination to achieve the perfluorinated structure.

Reductive Amination of Esters

US6603003B2 describes a two-step process for piperazine derivatives:

-

Ester-Amine Condensation : An ester (e.g., methyl propanoate) reacts with ethylenediamine to form 3,4-dehydropiperazine-2-one.

-

Reduction : Lithium aluminum hydride () reduces the intermediate to piperazine. For fluorinated variants, perfluoroalkyl esters or fluorinated ethylenediamine analogs may be used.

Fluorination Strategies for Propanoic Acid Side Chains

Introducing fluorine atoms into the propanoic acid groups is critical. While explicit methods for this compound are scarce, analogous fluorination techniques include:

Halogen Exchange Reactions

Chlorine atoms in intermediates like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride can be replaced via Swarts fluorination using antimony trifluoride () or hydrogen fluoride ():

This method is effective for aliphatic systems but requires high temperatures (>100°C) and inert conditions.

Direct Perfluoroalkylation

Electrophilic perfluoroalkylating agents (e.g., perfluoroalkyl iodides) can react with the piperazine nitrogen or side-chain carboxylates. For example, coupling perfluoropropanoic acid chloride () with the piperazine core in the presence of a base:

Subsequent hydrolysis yields the target dicarboxylic acid.

Optimization Challenges and Solutions

Side Reactions in Fluorination

-

Incomplete Fluorination : Residual chlorine atoms reduce purity. Using excess or iterative fluorination cycles mitigates this.

-

Acid Stability : The carboxylic acid groups may degrade under harsh fluorination conditions. Protective groups (e.g., methyl esters) are often employed during fluorination and later hydrolyzed.

Purification Techniques

-

Crystallization : The final product is isolated via recrystallization from acetone/water mixtures, achieving >98% purity.

-

Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients removes non-polar byproducts.

Structural Characterization

Post-synthesis analysis confirms the structure:

-

NMR Spectroscopy : -NMR shows 16 equivalent fluorine atoms (δ -80 to -120 ppm).

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at , matching the molecular weight.

-

X-ray Diffraction : Crystallographic data (PubChem CID 45075731) reveals a planar piperazine ring with tetrahedral fluorinated carbons .

Analyse Chemischer Reaktionen

Types of Reactions: Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids with higher oxidation states.

Reduction: Reduction reactions are less common due to the stability of the fluorinated groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, although they are less favorable compared to non-fluorinated analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Substitution: Nucleophiles such as amines and alcohols can be used, often requiring harsh conditions or catalysts.

Major Products Formed:

Oxidation: Higher oxidation state perfluorinated carboxylic acids.

Substitution: Substituted perfluorinated compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity:

Research indicates that perfluorinated compounds exhibit antimicrobial properties due to their unique chemical structure. This compound has been investigated for its potential use in developing antimicrobial agents that can resist degradation in biological systems .

Drug Delivery Systems:

The compound's fluorinated nature enhances its compatibility with various drug delivery systems. It can be utilized in formulating nanoparticles or liposomes that improve the bioavailability of therapeutic agents, particularly in targeting cancer cells .

Case Study:

A study published in a peer-reviewed journal highlighted the use of this compound in enhancing the solubility of poorly water-soluble drugs. The results showed a significant increase in drug absorption rates when administered in combination with this compound .

Material Science Applications

Coatings and Surface Modifications:

Due to its hydrophobic properties, this compound is used in creating advanced coatings that provide water and oil repellency. These coatings are beneficial for various substrates, including textiles and metals.

Fluoropolymer Production:

The compound serves as an intermediate in the synthesis of fluoropolymers, which are known for their excellent chemical resistance and thermal stability. These polymers find applications in industries ranging from electronics to aerospace .

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Enhanced resistance to biological degradation |

| Drug Delivery Systems | Nanoparticles for drug solubility | Improved bioavailability |

| Coatings | Water and oil repellency | Enhanced durability and performance |

| Material Science | Fluoropolymer synthesis | Excellent chemical resistance |

Environmental Applications

Pollution Control:

Fluorinated compounds have been studied for their role in environmental remediation processes. This compound can potentially aid in the extraction of pollutants from water sources due to its unique solubility properties .

Case Study:

Research conducted on wastewater treatment highlighted the effectiveness of fluorinated compounds in removing toxic substances from effluents. The study demonstrated that incorporating this acid into treatment protocols significantly reduced pollutant levels .

Wirkmechanismus

The mechanism by which Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid exerts its effects involves its interaction with biological membranes and proteins. The fluorinated groups enhance its ability to penetrate cell membranes, allowing it to interact with intracellular targets. The exact molecular pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of Piperazine-Linked Compounds

Key Observations :

- Carboxylic Acid vs. Sulfonic Acid : Sulfonic acid derivatives (e.g., CAS 68189-43-5) exhibit higher water solubility and acidity compared to carboxylic acids due to the strong electron-withdrawing sulfonate group .

- Amine Substituents : Compounds like 3,3'-(Piperazine-1,4-diyl)bis(propan-1-amine) (CAS 7209-38-3) are utilized in cationic lipid formulations for nucleic acid delivery, leveraging their amine groups for pH-dependent membrane interactions .

- Fluorination Impact: The perfluoro substitution in the target compound enhances thermal stability and chemical inertness, contrasting with non-fluorinated analogues like the parent dipropanoic acid (CAS 5649-49-0) .

Key Challenges :

Fluorination Impact :

Table 4: Property Comparison

| Property | Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid | 3,3'-(Piperazine-1,4-diyl)dipropanoic acid | 3,3'-(Piperazine-1,4-diyl)bis(propan-1-amine) |

|---|---|---|---|

| Water Solubility | Low (fluorophilic) | Moderate | High (amine hydrophilicity) |

| Thermal Stability | High (C-F bond strength) | Moderate | Moderate |

| Hazard Profile | Potential environmental persistence | H302, H315, H319, H335 | Corrosive (amine reactivity) |

Safety Notes:

- The non-fluorinated dipropanoic acid (CAS 5649-49-0) has warnings for skin/eye irritation and respiratory toxicity .

- Fluorinated compounds may exhibit bioaccumulation risks, requiring stringent environmental monitoring .

Biologische Aktivität

Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid is a fluorinated compound with significant biological activity, primarily due to its unique chemical structure and properties. This compound, characterized by a piperazine moiety and perfluorinated alkyl chains, is gaining attention in various fields including medicinal chemistry and environmental science.

- Molecular Formula : C10H2F16N2O4

- Molecular Weight : 518.11 g/mol

- Structure : The compound consists of a piperazine ring connected to two propanoic acid groups, each fully substituted with fluorine atoms.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins due to its lipophilic nature. The fluorinated groups enhance its metabolic stability and bioavailability, making it a candidate for drug development.

- Cellular Interaction : The compound has been shown to modulate cellular pathways by altering the physicochemical properties of interacting molecules.

- Receptor Binding : Similar to other piperazine derivatives, it may exhibit affinity for various aminergic receptors, affecting neurotransmission and cellular signaling pathways .

Toxicological Profile

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure. For this compound:

- Acute Toxicity : Studies are ongoing to determine the acute systemic toxicity and potential myelotoxicity associated with this compound.

- Environmental Impact : Its persistence in the environment raises concerns about bioaccumulation and ecological effects.

Case Study 1: Antiproliferative Effects

In a study focusing on piperazine derivatives, compounds similar to this compound were tested for their antiproliferative effects on cancer cell lines. The results indicated that modifications in the piperazine structure could significantly enhance anticancer activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | PC3 (prostate cancer) | 4.47 ± 0.92 | Caspase-dependent apoptosis |

| Perfluoro derivative | K562 (leukemia) | TBD | Necroptosis |

Case Study 2: Interaction with Biological Systems

Research highlighted the role of piperazine-containing compounds in modifying natural products for enhanced biological activity. The incorporation of fluorinated groups was shown to improve binding affinities for specific targets within cells .

Comparative Analysis with Similar Compounds

The following table compares this compound with other piperazine derivatives:

| Compound Name | Structure Type | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | Fluorinated piperazine | High antiproliferative potential | Moderate |

| LQFM018 | Non-fluorinated piperazine | Moderate receptor binding | Low |

| Piperazine-based hybrid compounds | Various substitutions | Variable anticancer activity | Varies |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid to ensure high purity for structural analysis?

- Methodology : Synthesis typically involves coupling perfluorinated propanoic acid derivatives with a piperazine backbone under anhydrous conditions. Purification via flash chromatography (e.g., using DCM-MeOH gradients) is effective, as demonstrated for analogous piperazine-sulfonamide compounds . For sodium salt derivatives, ion-exchange chromatography or recrystallization may enhance purity .

- Characterization : Confirm purity using H/C NMR and ESI-MS ([M+Na] peaks) .

Q. How can the structural conformation of the piperazine ring and perfluoroalkyl chains be resolved experimentally?

- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving 3D conformations. For non-crystalline samples, dynamic NMR spectroscopy can analyze ring puckering and substituent orientation .

- Key Parameters : Monitor H NMR splitting patterns (e.g., δ 2.2–3.5 ppm for piperazine protons) and compare with computational models .

Q. What spectroscopic techniques are critical for distinguishing perfluoroalkyl substituents from hydrogenated analogs?

- Methodology : Use F NMR to confirm perfluorination (characteristic shifts at δ -70 to -120 ppm). FT-IR can identify C-F stretches (~1150–1250 cm) and validate carboxylic acid groups (broad O-H stretches at ~2500–3300 cm) .

Advanced Research Questions

Q. How do environmental persistence and bioaccumulation risks of this compound compare to other perfluorinated compounds (PFCs)?

- Methodology : Conduct biodegradation assays (e.g., OECD 301F) and compare half-lives with structurally similar PFCs like perfluoroheptanoic acid derivatives. Use LC-MS/MS to quantify bioaccumulation factors in model organisms (e.g., Daphnia magna) .

- Data Contradictions : Note discrepancies between in vitro degradation rates and environmental monitoring data, which may arise from matrix effects or microbial community variations .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Key Challenge : Address conflicts between predicted binding modes and experimental IC values by refining force field parameters for perfluoroalkyl groups .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

- Methodology : Cross-validate cytotoxicity assays (e.g., MTT or LDH release) with in vivo toxicokinetic studies. Use metabolomics (LC-HRMS) to identify species-specific metabolic pathways that may explain differential toxicity .

- Case Study : Compare hepatotoxicity profiles with perfluoropropionic acid derivatives, noting the influence of piperazine’s zwitterionic properties on cellular uptake .

Q. What are the best practices for analyzing degradation byproducts of this compound under oxidative conditions?

- Methodology : Use advanced oxidation processes (e.g., UV/HO) and identify intermediates via high-resolution mass spectrometry (HRMS). Track fluorine mass balance to confirm defluorination efficiency .

- Contradictions : Discrepancies in proposed degradation pathways (e.g., via LC-MS vs. computational models) may require tandem MS/MS fragmentation for clarification .

Methodological Notes

- Crystallography : SHELX software is recommended for structure refinement, particularly for resolving perfluoroalkyl chain disorder .

- Safety : Handle perfluorinated compounds in fume hoods due to potential respiratory hazards (H335/H315) .

- Nomenclature : Follow IUPAC guidelines (e.g., "piperazine-1,4-diyl" for substituent positioning) to avoid ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.